5-Vinyl-2-norbornene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61529. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYHZQLKOKTDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-01-4 | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029250 | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylnorbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023890326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025093485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinylnorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLNORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Vinyl-2-norbornene: Properties, Structure, and Applications

Introduction

5-Vinyl-2-norbornene (VNB) is a bifunctional cyclic olefin that serves as a crucial monomer in the synthesis of specialty polymers.[1][2] Its unique structure, possessing two distinct reactive sites, allows for the production of polymers with tailored properties, most notably in the manufacturing of Ethylene-Propylene-Diene Monomer (EPDM) rubbers.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of VNB, its molecular structure, synthesis, reactivity, and key applications, with a focus on its role in advanced material science.

Molecular Structure and Isomerism

This compound is a bicyclic hydrocarbon with the chemical formula C₉H₁₂ and a molecular weight of approximately 120.19 g/mol .[1][4] The molecule consists of a norbornene framework with a vinyl group attached at the 5-position. This structure gives rise to two stereoisomers: endo and exo. The distinction between these isomers lies in the orientation of the vinyl group relative to the bicyclic ring system. In the endo isomer, the vinyl group is oriented towards the longer bridge of the norbornene ring, while in the exo isomer, it points away.[5][6] Commercial VNB is typically available as a mixture of these two isomers.[6]

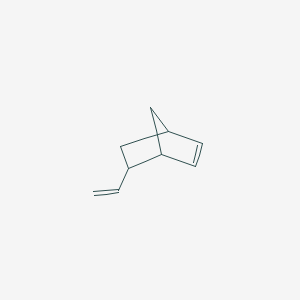

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic solvent-like odor.[7] It is a flammable liquid and should be handled with appropriate safety precautions. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [1] |

| Molecular Weight | 120.19 g/mol | [1] |

| CAS Number | 3048-64-4 | [1] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 141 °C | [2] |

| Melting Point | -80 °C | [2] |

| Density | 0.841 g/mL at 25 °C | [2] |

| Vapor Pressure | 6.0 mmHg | [1] |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and hydrocarbons.[7] | [7] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction between cyclopentadiene and 1,3-butadiene.[6][8] This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, allowing for the efficient construction of the bicyclic norbornene ring system.

Diagram 2: Synthesis of this compound via Diels-Alder Reaction

Caption: Diels-Alder synthesis of this compound.

A common industrial process involves the thermal decomposition of dicyclopentadiene to generate cyclopentadiene, which then reacts with butadiene.[9] The reaction conditions can be optimized to control the yield and the ratio of endo to exo isomers.

Experimental Protocol: Laboratory Scale Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis of VNB.

Materials:

-

Dicyclopentadiene

-

1,3-Butadiene (liquefied gas)

-

High-pressure reaction vessel (autoclave)

-

Distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation flask and heated to its boiling point (approximately 170 °C). The monomeric cyclopentadiene is collected by distillation.

-

Diels-Alder Reaction: The freshly distilled cyclopentadiene is charged into a cooled, high-pressure autoclave. A stoichiometric amount of liquefied 1,3-butadiene is then added.

-

Reaction Conditions: The autoclave is sealed and heated to a temperature between 150-250 °C for several hours. The pressure inside the vessel will increase due to the vapor pressure of the reactants at the elevated temperature.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature. The crude product is then purified by fractional distillation to separate the this compound from unreacted starting materials and any side products.

Chemical Reactivity and Polymerization

The chemical reactivity of this compound is dominated by its two unsaturated centers: the strained endocyclic double bond of the norbornene ring and the exocyclic vinyl group.[6] This dual reactivity makes VNB a versatile monomer for various polymerization techniques.

Vinylic Addition Polymerization

In vinylic addition polymerization, the strained endocyclic double bond of the norbornene ring undergoes polymerization, leaving the exocyclic vinyl group intact as a pendant functional group on the polymer backbone.[10][11] This type of polymerization is typically catalyzed by late-transition metal complexes, such as those based on palladium.[10][12] The resulting polymers possess an aliphatic backbone with pendant vinyl groups that can be used for subsequent cross-linking or functionalization.[11][13]

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is another important polymerization pathway for VNB. In this process, the strained norbornene ring is opened, leading to a polymer with unsaturated units in the backbone. The vinyl group can also participate in the metathesis reaction, acting as a chain-transfer agent, which can lead to the formation of branched polymers.[14][15]

Diagram 3: Polymerization Pathways of this compound

Caption: Major polymerization routes for VNB.

Applications

The most significant application of this compound is as a third monomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber.[2][16] The incorporation of VNB introduces unsaturated sites into the saturated EPDM backbone, which allows for sulfur vulcanization. This cross-linking process imparts elasticity and durability to the rubber. EPDM rubbers are valued for their excellent resistance to heat, ozone, and weathering, making them suitable for a wide range of applications, including:[17]

-

Automotive parts (seals, hoses, and weather-stripping)[16][17]

-

Roofing membranes

-

Electrical insulation[16]

-

Industrial hoses and belts

Beyond EPDM, VNB is also explored in the synthesis of other specialty polymers with high thermal stability and tailored properties for applications in electronics and advanced materials.[18][19]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Therefore, it is essential to handle this chemical in a well-ventilated area, away from sources of ignition, and with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[20][21]

First Aid Measures:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[22]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.[22]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[22]

Spills should be contained and collected with a non-combustible absorbent material.[20] All waste must be disposed of in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is a key building block in modern polymer chemistry. Its unique bifunctional nature allows for the creation of a diverse range of polymeric materials with desirable properties. The continued exploration of its reactivity and polymerization behavior will undoubtedly lead to the development of new and innovative materials for a variety of advanced applications.

References

- PubChem. This compound.

- Macromolecules. Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers.

- ChemBK. This compound. [Link]

- NIST WebBook. This compound (endo). National Institute of Standards and Technology. [Link]

- PubChem. This compound (endo).

- Chemcasts. Thermophysical Properties of this compound. [Link]

- Cheméo. Chemical Properties of this compound (endo). [Link]

- Chemcasts.

- Gelest, Inc. This compound, 95%. [Link]

- Polymer Chemistry.

- Polymer Chemistry.

- AIP Publishing. Synthesis and characterization of low- and high-molecular-weight products based on this compound. [Link]

- ResearchGate. Addition polymerization of norbornene, this compound and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. [Link]

- Polymer Chemistry. 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters. RSC Publishing. [Link]

- High/very high molecular weight EPDM with this compound as third monomer. [Link]

- Google Patents. US5565069A - Process for producing this compound.

- ProQuest. Hydrogermylation of Addition Poly(this compound). [Link]

- Macromolecules. Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers.

- ResearchGate. Synthesis of ethylidene norbornene. [Link]

- eThermo. This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. [Link]

- ResearchGate. Chemical behavior of this compound, 5-ethylidene-2-norbornene, and related compounds as a key to understanding the specifics of radiation-chemical processes: 2.

- MDPI.

- The Chemical Resilience of EPDM: The Role of 5-Ethylidene-2-norbornene. [Link]

- The Royal Society of Chemistry. Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. [Link]

- SpectraBase. This compound - Optional[13C NMR]. [Link]

- Atlantis Press. The Application of Ethylene Propylene Rubber Production Technology Research. [Link]

- Echo Engineering. EPDM Rubber Solutions. [Link]

Sources

- 1. This compound | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3048-64-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (endo) [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. US5565069A - Process for producing this compound - Google Patents [patents.google.com]

- 10. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Highly efficient vinylic addition polymerization of this compound using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogermylation of Addition Poly(this compound) - ProQuest [proquest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. atlantis-press.com [atlantis-press.com]

- 17. echosupply.com [echosupply.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. gelest.com [gelest.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

spectroscopic characterization of 5-Vinyl-2-norbornene

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Vinyl-2-Norbornene

Authored by: A Senior Application Scientist

Abstract

This compound (VNB) is a bifunctional monomer of significant industrial importance, primarily serving as a cross-linking agent in the production of ethylene propylene diene monomer (EPDM) elastomers. Its unique structure, featuring a strained bicyclo[2.2.1]heptene (norbornene) ring system and a reactive vinyl group, imparts specific properties to the resulting polymers. However, this structural complexity, including the presence of endo and exo stereoisomers, necessitates a robust and multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and purity of VNB. We will delve into the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers and drug development professionals working with this versatile molecule.

The Structural Imperative: Why Spectroscopic Analysis of VNB is Critical

The reactivity and subsequent performance of VNB in polymerization are dictated by its molecular architecture. The molecule contains two distinct unsaturated sites: the endocyclic double bond of the norbornene moiety and the exocyclic vinyl group. During polymerization, typically only one of these double bonds is intended to react, leaving the other available for subsequent cross-linking or functionalization.[1]

Furthermore, VNB is synthesized via a Diels-Alder reaction between cyclopentadiene and butadiene, which typically yields a mixture of endo and exo isomers.[2][3] The stereochemistry of the vinyl group relative to the bicyclic system can influence reactivity and the properties of derived polymers. Therefore, a precise analytical confirmation of the molecular structure and isomeric ratio is not merely academic; it is a prerequisite for predictable material synthesis and quality control.

The following diagram illustrates the two stereoisomers of this compound.

Caption: Endo and exo isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of VNB characterization, providing detailed information about the connectivity and stereochemical environment of every proton and carbon atom. For a molecule with subtle stereochemical differences like VNB, NMR is indispensable for distinguishing between isomers.[2][3][4]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of the VNB sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping signals in the aliphatic region of the VNB spectrum.

-

Acquisition Parameters:

-

For ¹H NMR , utilize a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration for quantitative analysis of isomeric ratios.

-

For ¹³C NMR , employ a proton-decoupled sequence to produce a spectrum of singlets, simplifying interpretation. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

-

-

Advanced Analysis: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to establish ¹H-¹H and ¹H-¹³C correlations, respectively.[5][6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of VNB is complex, but can be logically dissected into three main regions. The key to distinguishing isomers lies in the subtle differences in chemical shifts and coupling constants, arising from the different spatial orientations of the vinyl substituent.

Caption: Workflow for ¹H NMR analysis of this compound.

-

Olefinic Region (δ 5.0 - 6.5 ppm): This region contains the most diagnostic signals.

-

Norbornene Protons (H2, H3): Typically appear as two distinct multiplets around δ 6.1 ppm.

-

Vinyl Protons: The internal vinyl proton (-CH=CH₂) appears as a complex multiplet (often a doublet of doublets of doublets) around δ 5.8 ppm. The two terminal vinyl protons (=CH₂) resonate as separate multiplets between δ 4.9 and 5.2 ppm.

-

-

Bridgehead Protons (δ ~2.8 - 3.1 ppm): The protons on C1 and C4 are deshielded relative to other aliphatic protons and are crucial for structural confirmation.

-

Aliphatic Region (δ ~0.6 - 2.9 ppm): This region contains a complex set of overlapping signals from the remaining saturated protons of the norbornene ring (C5, C6, C7). Distinguishing between endo and exo isomers is often possible by observing the chemical shift of the H5 proton, which is directly attached to the carbon bearing the vinyl group.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for VNB Isomers

| Proton Assignment | endo-VNB (approx. δ) | exo-VNB (approx. δ) | Multiplicity |

| H2 / H3 (endo) | ~6.12 | ~6.08 | m |

| H2 / H3 (exo) | ~6.05 | ~6.15 | m |

| -CH =CH₂ | ~5.85 | ~5.75 | ddt |

| -CH=CH ₂ (trans) | ~5.05 | ~4.98 | dd |

| -CH=CH ₂ (cis) | ~4.95 | ~4.90 | dd |

| H4 (Bridgehead) | ~2.85 | ~2.80 | m |

| H1 (Bridgehead) | ~3.05 | ~2.90 | m |

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency. Data compiled from typical values found in literature and spectral databases.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For VNB (C₉H₁₂), nine distinct signals are expected.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for VNB

| Carbon Assignment | Chemical Shift (approx. δ) |

| C H=CH₂ | ~142.5 |

| C2 / C3 | ~137.0 / ~132.5 |

| CH=C H₂ | ~113.5 |

| C4 (Bridgehead) | ~49.5 |

| C7 (Bridge) | ~46.5 |

| C1 (Bridgehead) | ~42.2 |

| C5 / C6 | ~45.0 / ~33.0 |

Note: Isomeric differences are often subtle but measurable. Data sourced from spectral databases such as SpectraBase.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For VNB, the primary utility is to verify the presence of both alkene types (vinyl and norbornene) and the saturated C-H bonds of the bicyclic frame.

Experimental Protocol: FT-IR

-

Methodology: The most straightforward method for a liquid sample like VNB is to acquire the spectrum neat. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Analysis: The spectrum is typically collected over the range of 4000-400 cm⁻¹. Key diagnostic peaks are analyzed for their position, intensity, and shape.

Spectral Analysis

The FT-IR spectrum of VNB provides a clear "fingerprint" of its constituent functional groups.

-

=C-H Stretching (sp² C-H): A sharp band or group of bands appearing just above 3000 cm⁻¹ (typically ~3050-3080 cm⁻¹) is definitive proof of hydrogens attached to double-bonded carbons.

-

-C-H Stretching (sp³ C-H): A strong, complex set of bands appearing just below 3000 cm⁻¹ (typically ~2850-2970 cm⁻¹) confirms the presence of the saturated aliphatic framework.

-

C=C Stretching: Two distinct peaks are often observed in the 1630-1680 cm⁻¹ region. The vinyl C=C stretch typically appears around 1640 cm⁻¹, while the endocyclic norbornene C=C stretch may appear at a slightly different frequency.[8]

-

=C-H Bending (Out-of-Plane Wag): This is a highly diagnostic region. The monosubstituted vinyl group gives rise to two strong, sharp bands at approximately 990 cm⁻¹ and 910 cm⁻¹. The presence of both peaks is a classic signature for a -CH=CH₂ group.[8][9]

Table 3: Key FT-IR Absorption Frequencies for VNB

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |

| =C-H Stretch | 3050 - 3080 | Medium | Vinyl & Norbornene C-H |

| -C-H Stretch | 2850 - 2970 | Strong | Aliphatic C-H |

| C=C Stretch | ~1640 | Medium | Vinyl & Norbornene |

| =C-H Bend (OOP) | ~990 and ~910 | Strong | Diagnostic for Vinyl Group |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of VNB and offers insights into its structural stability through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, as it separates the endo and exo isomers (and any impurities) before they enter the mass spectrometer.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of VNB is C₉H₁₂. The calculated monoisotopic mass is 120.0939 Da. The mass spectrum will show a clear molecular ion peak at m/z = 120, confirming the compound's identity.[10][11]

-

Fragmentation Pattern: The most characteristic fragmentation pathway for norbornene systems is a retro-Diels-Alder reaction. Upon electron ionization, the VNB molecule is expected to readily cleave into cyclopentadiene and butadiene.

-

m/z = 66: This prominent peak corresponds to the cyclopentadiene radical cation, a hallmark of the norbornene skeleton.

-

Loss of Vinyl Group: Fragmentation involving the loss of the vinyl group (•CH=CH₂, 27 Da) would lead to a fragment at m/z = 93.

-

Caption: Primary fragmentation pathway for VNB in Mass Spectrometry.

Conclusion: A Synergistic Approach

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic interpretation of data from NMR, FT-IR, and Mass Spectrometry.

-

NMR provides the definitive molecular structure, connectivity, and isomeric ratio.

-

FT-IR offers rapid confirmation of essential functional groups, serving as an excellent quality control tool.

-

MS confirms the molecular weight and provides structural validation through predictable fragmentation patterns, particularly the diagnostic retro-Diels-Alder pathway.

By employing these techniques in concert, researchers and development professionals can ensure the structural integrity and purity of VNB, leading to more reliable and reproducible outcomes in polymerization and material design.

References

- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. (2022).

- Piskunova, E. S., Shorunov, S. V., Alentiev, D. A., & Bermeshev, M. V. (2019). Synthesis and characterization of low- and high-molecular-weight products based on this compound. AIP Conference Proceedings, 2189(1), 020010. [Link]

- Troiano, R., Carratù, M., Pragliola, S., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.

- Zhang, K., et al. (2021). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Macromolecules, 54(21), 9949–9957. [Link]

- This compound. (n.d.). PubChem. [Link]

- This compound. (n.d.). SpectraBase. [Link]

- Laszlo, P., & Schleyer, P. R. (1964). Analysis of the Nuclear, Magnetic Resonance Spectra of Norbornene Derivatives. Journal of the American Chemical Society, 86(6), 1171–1179. [Link]

- Piskunova, E. S., et al. (2019). Synthesis and characterization of low- and high-molecular-weight products based on this compound.

- This compound (endo). (n.d.). NIST WebBook. [Link]

- Bratić, B., Altenbuchner, P., Heuser, T., & Rieger, B. (2015). 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters. Polymer Chemistry, 6(24), 4494-4502. [Link]

- Sato, T., et al. (2014). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 4, 215-221. [Link]

- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unisa.it [iris.unisa.it]

- 7. spectrabase.com [spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. This compound(3048-64-4) IR Spectrum [chemicalbook.com]

- 10. This compound | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (endo) [webbook.nist.gov]

physical properties of 5-Vinyl-2-norbornene monomer

An In-depth Technical Guide to the Physical Properties of 5-Vinyl-2-norbornene

Introduction

This compound (VNB), systematically named 5-ethenylbicyclo[2.2.1]hept-2-ene, is a bicyclic olefin that serves as a critical monomer and intermediate in the chemical industry.[1] Its unique strained ring structure and dual reactive sites—a vinyl group and a norbornene double bond—make it highly valuable, particularly in the production of specialty polymers like Ethylene Propylene Diene Monomer (EPDM) elastomers.[2][3] This guide provides a comprehensive overview of the core physical properties of VNB, offering insights into its chemical structure, isomeric forms, and the analytical methods used for its characterization. This document is intended for researchers, scientists, and professionals in polymer science and drug development who require a detailed understanding of this versatile monomer.

Chemical Structure and Isomerism

The reactivity and physical properties of VNB are a direct consequence of its molecular architecture. It consists of a rigid bicyclo[2.2.1]heptene (norbornene) framework with a vinyl group attached at the 5-position.[4] This structure gives rise to stereoisomerism, resulting in two distinct diastereomers: endo and exo.[1][2]

The distinction lies in the spatial orientation of the vinyl substituent relative to the main bicyclic ring. In the endo isomer, the vinyl group is oriented syn (on the same side) to the longer bridge of the norbornene skeleton, whereas in the exo isomer, it is in the anti position. Commercial VNB is typically supplied as a mixture of these isomers, as separation is not usually required for its primary application in polymerization.[1][5]

Caption: Chemical structures of endo and exo isomers of this compound.

The exo-isomer is generally considered more thermodynamically stable, but the Diels-Alder reaction used for VNB synthesis kinetically favors the formation of the endo product.[6] While the isomers exhibit nearly identical reactivity in some reactions, differences can be observed in specific polymerization processes, affecting incorporation rates and polymer properties.[6]

Core Physical and Chemical Properties

VNB is a colorless liquid with a characteristic solvent-like odor.[2][7] It is stable under recommended storage conditions but can polymerize if exposed to heat or polymerization initiators.[2][8] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ | [2][9][10] |

| Molecular Weight | 120.19 g/mol | [2][11][12] |

| Appearance | Colorless liquid | [1][2][4] |

| Boiling Point | 141 °C (at 101.325 kPa) | [2][3][10][13] |

| Melting Point | -80 °C | [10][13] |

| Density | 0.841 g/mL at 25 °C | [3][13] |

| 873.051 kg/m ³ at 25 °C | [10] | |

| Refractive Index (n²⁰/D) | 1.4800 to 1.4820 | [9][13] |

| Vapor Pressure | 6 mmHg at 20 °C | [13] |

| Flash Point | 28 °C (82.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane).[2] | [2][4][14] |

| Viscosity (Dynamic) | 0.4065 cP at 25 °C | [10] |

Safety and Handling

As a flammable and reactive compound, proper handling of this compound is imperative. It is classified as a flammable liquid and can cause skin and serious eye irritation.[8][15]

Key Safety Precautions:

-

Handling: Use in a well-ventilated area, employing personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection if inhalation of vapors is possible.[8][15] Keep away from sources of ignition like heat, sparks, and open flames. Measures should be taken to prevent the buildup of electrostatic charge.[15]

-

Storage: Store in a cool, dry, well-ventilated place, away from direct sunlight and heat.[8] The storage temperature is typically recommended to be between 2-8°C. VNB is often supplied with an inhibitor, such as BHT (Butylated hydroxytoluene), to prevent spontaneous polymerization.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.

Experimental Protocols for Property Determination

The characterization of VNB relies on standard analytical techniques to verify its identity, purity, and physical constants.

Purity and Isomer Ratio Analysis via Gas Chromatography (GC)

Causality: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For VNB, its volatility makes it an ideal candidate for GC analysis. A non-polar capillary column is typically used, as it separates compounds primarily based on their boiling points, which are very similar for the endo and exo isomers. The slight difference in their interaction with the stationary phase allows for their separation and quantification.

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial Oven Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Final Hold: Hold at 150°C for 5 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Sample Preparation: Dilute the VNB sample in a suitable solvent like hexane or dichloromethane.

-

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to the exo and endo isomers, as well as any impurities. Purity is determined by the area percent method.

Thermal Properties by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is excellent for determining thermal transitions. For VNB, DSC can be used to determine its melting point and to study its polymerization behavior by observing exothermic events.

Methodology:

-

Instrument: Differential Scanning Calorimeter.

-

Sample Pans: Hermetically sealed aluminum pans to prevent volatilization.

-

Sample Preparation: Accurately weigh 5-10 mg of VNB into a sample pan and seal.

-

Thermal Program (for Melting Point):

-

Equilibrate at -120°C.

-

Ramp: Heat from -120°C to 30°C at a rate of 10°C/min.

-

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: The melting point is identified as the peak of the endothermic event on the resulting thermogram.

Workflow for Quality Control of Incoming VNB Monomer

A systematic workflow is essential for ensuring the quality of VNB before its use in research or manufacturing.

Caption: A typical quality control workflow for incoming this compound monomer.

Conclusion

This compound is a monomer with a unique set of physical and chemical properties derived from its strained bicyclic structure. Its well-characterized boiling point, density, and refractive index make it suitable for a variety of polymerization processes, most notably in the synthesis of EPDM rubbers and through Ring-Opening Metathesis Polymerization (ROMP).[2][16] A thorough understanding of its properties, isomeric forms, and the analytical methods for its characterization is fundamental for its effective and safe application in both academic research and industrial manufacturing.

References

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- National Center for Biotechnology Information. (n.d.). This compound (endo). PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Cheméo. (n.d.). Chemical Properties of this compound (endo).

- NIST. (n.d.). This compound (endo). NIST Chemistry WebBook.

- Wikipedia. (n.d.). Vinyl norbornene.

- Chemcasts. (n.d.). This compound Properties vs Temperature.

- Chemcasts. (n.d.). This compound Properties vs Pressure.

- Zhang, K., et al. (2021). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Macromolecules.

- Niu, W., et al. (2020). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry.

- Pichler, M., et al. (2025). 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters. Polymer Chemistry.

- ChemBK. (2024). This compound.

- Schilling, C., et al. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Polymer Chemistry.

- Shantar, R., et al. (2019). Synthesis and characterization of low- and high-molecular-weight products based on this compound. AIP Conference Proceedings.

Sources

- 1. Vinyl norbornene - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 3048-64-4 [smolecule.com]

- 3. This compound | 3048-64-4 [chemicalbook.com]

- 4. CAS 3048-64-4: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 164865000 [thermofisher.com]

- 10. chem-casts.com [chem-casts.com]

- 11. This compound (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. fishersci.com [fishersci.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Vinyl-2-norbornene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-Vinyl-2-norbornene (VNB), a versatile bicyclic olefin of significant industrial and research interest. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its chemical properties, synthesis, and applications, with a focus on the causality behind experimental choices and methodologies.

Core Molecular and Physical Properties

This compound is a colorless liquid characterized by a norbornene framework with a vinyl substituent. This structure, featuring two distinct double bonds with different reactivities, is key to its utility, primarily as a monomer in polymer synthesis. The compound is a mixture of endo and exo isomers, which are typically not separated for most commercial applications.

CAS Number: 3048-64-4[1]

Molecular Formula: C₉H₁₂

Molecular Weight: 120.19 g/mol

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 141 °C (at 760 Torr) | |

| Melting Point | -80 °C | |

| Density | 0.841 g/mL at 25 °C | |

| Refractive Index | n20/D 1.481 | |

| Vapor Pressure | 6 mmHg at 20 °C |

Synthesis of this compound via Diels-Alder Reaction

The primary industrial synthesis of this compound is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene (CPD) and 1,3-butadiene (BD).[2] This reaction is a cornerstone of organic chemistry for forming six-membered rings. The choice of reactants is dictated by the desired norbornene structure with a vinyl side chain.

The reaction mechanism involves the conjugated diene (1,3-butadiene) reacting with the dienophile (cyclopentadiene) to form the bicyclic adduct. A notable challenge in this synthesis is the potential for side reactions, as both cyclopentadiene and 1,3-butadiene can act as either the diene or dienophile, leading to by-products such as dicyclopentadiene (DCPD) and 4-vinylcyclohexene (VCH). To enhance selectivity and yield, specific reaction conditions are employed. One advanced and efficient method utilizes supercritical carbon dioxide (scCO₂) as the solvent, which has been shown to improve selectivity and yield without the need for polymerization inhibitors.[3][4]

Experimental Protocol: Synthesis of this compound in Supercritical CO₂

This protocol is adapted from the work of Meng et al. (2017) and provides a method for achieving high selectivity and yield.[3]

Materials:

-

Cyclopentadiene (CPD) (0.99 g, 15 mmol)

-

1,3-Butadiene (BD) (1.0 g, 18 mmol)

-

Carbon Dioxide (CO₂) (12.5 g)

-

Toluene (for gas chromatography analysis)

-

50 mL autoclave

-

Ethylene glycol bath

-

Oil bath

Procedure:

-

Reactor Preparation: Purge the 50 mL autoclave three times with nitrogen gas to ensure an inert atmosphere.

-

Charging Reactants: Cool the autoclave to -20 °C. Charge the autoclave with cyclopentadiene (0.99 g, 15 mmol), 1,3-butadiene (1.0 g, 18 mmol), and carbon dioxide (12.5 g).

-

Reaction: Place the sealed autoclave in a pre-heated oil bath at 205 °C. Maintain this temperature for 60 minutes.

-

Quenching: After the reaction time is complete, cool the autoclave to -20 °C using an ethylene glycol bath.

-

Venting and Sample Preparation: Slowly vent the remaining gas from the autoclave. Add a known amount of toluene (e.g., 0.2 g) as an internal standard.

-

Analysis: Transfer the liquid contents to a gas chromatograph (GC) for analysis to determine the yield and selectivity of this compound.

Caption: Generalized Workflow for EPDM Rubber Production using VNB.

Role in Research and Niche Applications

While its primary role is in materials science, the unique structure of VNB and its parent norbornene scaffold have attracted interest in other areas.

Toxicology and Safety Assessment: For professionals in drug development, understanding the toxicological profile of chemical entities is paramount. Studies on VNB have investigated its genotoxic potential. A battery of tests, including the Salmonella typhimurium reverse mutation assay and a bone marrow chromosome aberration test in rats, found no evidence of genotoxic activity. [1]However, it is classified as a neurotoxin, and appropriate safety precautions are necessary during handling. [2]Research on derivatives, such as dicyclopropanated this compound, has also been conducted to assess genotoxicity, indicating that structural modifications can alter the mode of toxicity. [5][6][7] Scaffold for Medicinal Chemistry: The norbornene scaffold itself is recognized in medicinal chemistry for its rigid, bicyclic structure, which can be used to orient functional groups in a well-defined spatial arrangement. This has led to its investigation in the development of novel therapeutic agents, including for cancer treatment. [8]While VNB itself is not a therapeutic agent, its reactive vinyl group offers a handle for further chemical modification, making it a potential starting material for the synthesis of more complex norbornene derivatives for biological evaluation.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including chemical-resistant gloves, safety goggles, and appropriate respiratory protection, should be worn. [9]It is also known to be a neurotoxin. [2]For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of significant industrial importance, primarily due to its role in the production of high-performance EPDM rubber. Its unique structure, with two double bonds of differing reactivity, allows for controlled incorporation into polymer backbones and subsequent vulcanization. While its direct applications in drug development are not established, the toxicological profile of VNB and the broader potential of the norbornene scaffold in medicinal chemistry make it a compound of interest to a wide range of scientific disciplines. A thorough understanding of its synthesis, characterization, and reactivity is essential for its safe and effective use in both industrial and research settings.

References

- Meng, F., Feng, X., Wang, W., & Bao, M. (2017). Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide. Chinese Chemical Letters.

- ResearchGate. (n.d.). Synthesis of this compound through Diels–Alder reaction of cyclopentadiene with 1,3-butadiene in supercritical carbon dioxide | Request PDF.

- Klonne, D. R., Myers, R. C., & Ballantyne, B. (1998). Investigations on the in vitro and in vivo genotoxic potential of this compound. Journal of Applied Toxicology, 18(4), 249-255.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Zavialov, I. A., et al. (2023). Genotoxic Effect of Dicyclopropanated this compound. Biosensors, 13(1), 57.

- ResearchGate. (n.d.). Genotoxic Effect of Dicyclopropanated this compound.

- PubMed. (2022). Genotoxic Effect of Dicyclopropanated this compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). High/very high molecular weight EPDM with this compound as third monomer.

- Wikipedia. (n.d.). Vinyl norbornene.

- Carballo, M., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 15(12), 1469.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Di Martino, A., et al. (2023). Industrial EP(D)M Rubber Production Process: a First Principle Model for Plant Performance Evaluation. Computer Aided Chemical Engineering, 52, 193-198.

Sources

- 1. Investigations on the in vitro and in vivo genotoxic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinyl norbornene - Wikipedia [en.wikipedia.org]

- 3. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic Effect of Dicyclopropanated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

An In-depth Technical Guide to the Solubility of 5-Vinyl-2-norbornene in Organic Solvents

Introduction

5-Vinyl-2-norbornene (VNB) is a bifunctional cyclic olefin of significant interest in polymer and materials science.[1] Its unique structure, featuring a strained norbornene ring and a reactive vinyl group, makes it a valuable monomer for the production of specialty polymers such as ethylene propylene diene monomer (EPDM) elastomers and for use in ring-opening metathesis polymerization (ROMP) to create branched copolymers.[2][3] The solubility of VNB in various organic solvents is a critical parameter for its application in synthesis, polymerization, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of VNB solubility, intended for researchers, scientists, and professionals in drug development and materials science.

Theoretical Framework of Solubility

The solubility of a substance in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For a non-polar, unsaturated cyclic hydrocarbon like this compound, its solubility profile is primarily dictated by van der Waals forces, specifically London dispersion forces.

The key factors influencing the solubility of VNB are:

-

Polarity: VNB is a non-polar molecule due to its hydrocarbon structure. Therefore, it is expected to be highly soluble in non-polar and weakly polar organic solvents.

-

Molecular Size and Shape: The compact, bicyclic structure of VNB influences its interaction with solvent molecules.

-

Temperature: Generally, the solubility of liquids in other liquids increases with temperature, although this dependence is typically less pronounced than for solids.

Solubility Profile of this compound

Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Representative Solvent | Polarity | Predicted Solubility/Miscibility | Rationale |

| Alkanes | n-Hexane | Non-polar | Miscible | Similar non-polar nature, dominated by London dispersion forces. |

| Aromatic Hydrocarbons | Toluene | Non-polar | Miscible | "Like dissolves like" principle applies. VNB is soluble in toluene.[5] |

| Alcohols | Ethanol | Polar | Sparingly Soluble / Immiscible | Significant difference in polarity; strong hydrogen bonding in ethanol. |

| Methanol | Polar | Soluble[3] | While polar, methanol is a small molecule and may exhibit some solubility. | |

| Ketones | Acetone | Polar aprotic | Soluble / Miscible | Acetone has a moderate polarity and can dissolve many non-polar compounds. |

| Ethers | Diethyl Ether | Weakly polar | Miscible | Weakly polar nature makes it a good solvent for non-polar compounds. |

| Esters | Ethyl Acetate | Weakly polar | Soluble / Miscible | Similar polarity to ethers, expected to be a good solvent. |

| Chlorinated Solvents | Dichloromethane | Polar aprotic | Miscible | VNB is known to be soluble in dichloromethane.[5] |

| Water | Highly Polar | Very Low Solubility (100 mg/L at 25°C)[3] | Significant mismatch in polarity. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocols outline standard methods for determining the miscibility of a liquid solute like VNB in various organic solvents.

Protocol 1: Visual Miscibility Determination

This method provides a rapid qualitative assessment of solubility.

Methodology:

-

Preparation: Ensure all glassware (test tubes, pipettes) is clean and dry.

-

Solvent Addition: To a clean, dry test tube, add 1 mL of the chosen organic solvent.

-

Solute Addition: Add 1 mL of this compound to the same test tube.

-

Mixing: Cap the test tube and shake vigorously for 30 seconds.

-

Observation: Allow the mixture to stand for at least 1 minute and observe.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Record: Document the observations for each solvent.

Diagram 1: Experimental Workflow for Visual Miscibility Determination

Caption: Workflow for the visual determination of miscibility.

Protocol 2: Quantitative Solubility by the Static Equilibrium Method

This method determines the concentration of the solute in a saturated solution at a specific temperature.

Methodology:

-

Apparatus Setup: Place a known volume of the solvent in a jacketed vessel equipped with a magnetic stirrer and a temperature controller.

-

Temperature Equilibration: Set the desired temperature (e.g., 25°C) and allow the solvent to equilibrate.

-

Saturated Solution Preparation: Add an excess of this compound to the solvent while stirring. Continue stirring for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of a separate VNB phase indicates saturation.

-

Phase Separation: Stop stirring and allow the two phases to separate completely.

-

Sampling: Carefully withdraw a known volume of the solvent phase using a calibrated syringe, ensuring no droplets of the VNB phase are included.

-

Analysis: Determine the concentration of VNB in the collected sample using an appropriate analytical technique, such as gas chromatography (GC) with a suitable internal standard.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Diagram 2: Logical Relationship of Intermolecular Forces in VNB Solubility

Caption: Factors influencing the solubility of VNB in organic solvents.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound exhibits high solubility in non-polar and weakly polar organic solvents, a characteristic that is fundamental to its utility in chemical synthesis and polymer production. While specific quantitative data remains sparse, the principles of intermolecular forces provide a reliable framework for predicting its solubility behavior. The experimental protocols detailed in this guide offer a systematic approach for researchers to determine precise solubility data tailored to their specific applications, ensuring both scientific rigor and operational safety.

References

- Ballantyne, B., Myers, R. C., & Klonne, D. R. (1997). Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene. Journal of Applied Toxicology, 17(4), 211–221.

- Behr, A. (2000). Organometallic Compounds and Homogeneous Catalysis. In Ullmann's Encyclopedia of Industrial Chemistry.

- Wikipedia. (2023, August 23). Vinyl norbornene.

- ACS Publications. (2023). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Macromolecules.

- Janiak, C., & Lassahn, P. G. (2001). Metal catalysts for the vinyl polymerization of norbornene.

- Risse, W., et al. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Polymer Chemistry.

Sources

Navigating the Thermal Landscape of 5-Vinyl-2-norbornene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 5-Vinyl-2-norbornene (VNB), a critical monomer in the synthesis of advanced polymers. As a strained bicyclic olefin with two reactive double bonds, understanding its behavior at elevated temperatures is paramount for safe handling, storage, and polymerization process control. This document moves beyond a simple recitation of properties to offer a deeper understanding of the underlying chemical principles governing its thermal degradation and polymerization, grounded in established scientific literature.

Introduction to this compound (VNB)

This compound is a colorless liquid characterized by a vinyl group attached to a norbornene bicyclic framework. It is synthesized via the Diels-Alder reaction of 1,3-butadiene and cyclopentadiene[1]. VNB is a key building block in the production of ethylene propylene diene monomer (EPDM) rubbers and finds extensive use in Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization to create polymers with high glass transition temperatures, excellent thermal stability, and chemical resistance[2][3][4].

The presence of two distinct reactive sites—the strained norbornene double bond and the vinyl group—imparts unique chemical reactivity to VNB. However, these features also make it susceptible to thermal degradation and unintended polymerization at elevated temperatures.

Key Thermal Stability Considerations

The thermal stability of VNB is primarily dictated by two competing processes: thermal polymerization and retro-Diels-Alder reaction . The dominant pathway is highly dependent on temperature, pressure, and the presence of catalysts or inhibitors.

Heat-Induced Polymerization

Elevated temperatures can initiate the polymerization of VNB, a process that can be exothermic and potentially lead to a runaway reaction if not controlled. The polymerization can proceed through either the vinyl group or the norbornene ring, with the latter being more common in controlled polymerization processes[2]. Uncontrolled thermal polymerization can result in the formation of oligomers and polymers of varying molecular weights, leading to increased viscosity and potentially hazardous pressure buildup in sealed containers.

Retro-Diels-Alder Reaction: The Primary Decomposition Pathway

The most significant thermal degradation pathway for VNB is the retro-Diels-Alder (rDA) reaction. This is the reverse of the synthesis reaction, where the cyclohexene ring of the norbornene moiety cleaves to yield the original diene and dienophile—in this case, cyclopentadiene and 1,3-butadiene[5][6][7].

The rDA reaction is a concerted, pericyclic process that becomes thermodynamically favorable at higher temperatures[5][6]. The industrial synthesis of VNB itself involves the thermal cracking of dicyclopentadiene to cyclopentadiene at temperatures between 200°C and 240°C, highlighting the susceptibility of the norbornene framework to this type of reaction at elevated temperatures.

While specific kinetic data for the retro-Diels-Alder reaction of VNB is not extensively available in the public domain, the general mechanism is well-understood. The reaction proceeds through a single, high-energy transition state, leading to the concerted cleavage of two carbon-carbon sigma bonds and the formation of three pi bonds.

Below is a diagram illustrating the retro-Diels-Alder decomposition of this compound.

Experimental Assessment of Thermal Stability

The thermal stability of VNB is best characterized using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[8]. For the analysis of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice[9][10][11][12].

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of VNB would show endothermic or exothermic events associated with phase transitions and chemical reactions. The retro-Diels-Alder reaction is endothermic and would be observed as such in a DSC trace. Conversely, exothermic events could indicate the onset of polymerization.

The following diagram outlines a typical workflow for the thermal analysis of VNB.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the products of thermal decomposition. In this method, a sample is rapidly heated to a specific temperature in an inert atmosphere, and the volatile decomposition products are then separated by gas chromatography and identified by mass spectrometry[10][11]. For VNB, Py-GC-MS analysis would be expected to show peaks corresponding to cyclopentadiene and 1,3-butadiene, providing direct evidence for the retro-Diels-Alder reaction pathway.

Safe Handling and Storage

Given its propensity for thermal decomposition and polymerization, strict adherence to handling and storage protocols is essential.

-

Storage: VNB should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Refrigeration is often recommended to minimize polymerization and degradation.

-

Inhibitors: Commercial grades of VNB are typically supplied with inhibitors to prevent premature polymerization. The effectiveness of these inhibitors can diminish over time, particularly if the material is exposed to elevated temperatures.

-

Inert Atmosphere: To prevent the formation of peroxides, which can be explosive, it is advisable to handle and store VNB under an inert atmosphere, such as nitrogen or argon.

Summary of Key Thermal Properties

| Property | Value | Source |

| Boiling Point | 141 °C | [1] |

| Flash Point | 28 °C | |

| Primary Thermal Decomposition Pathway | Retro-Diels-Alder Reaction | [5][6][7] |

| Decomposition Products | Cyclopentadiene and 1,3-Butadiene | [1][5][6] |

| Polymer Decomposition Temperature (for reference) | ~400 °C | [3][13] |

Conclusion

The thermal stability of this compound is a complex interplay between its tendency to undergo polymerization and its susceptibility to a retro-Diels-Alder reaction. While VNB is a versatile monomer for the synthesis of high-performance polymers, its handling and use at elevated temperatures require a thorough understanding of these competing pathways. The retro-Diels-Alder reaction, yielding cyclopentadiene and 1,3-butadiene, is the primary thermal degradation mechanism. Researchers and professionals working with VNB should employ appropriate thermoanalytical techniques to characterize its behavior under their specific process conditions and adhere to strict safety protocols for its storage and handling. Further research providing specific kinetic and thermodynamic data for the thermal decomposition of the VNB monomer would be a valuable contribution to the field.

References

- Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization of this compound under Cooling-Assisted Isothermal Control for Enhanced Chemoselectivity. ACS Publications.

- Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. The Royal Society of Chemistry.

- Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization of this compound under Cooling-Assisted Isothermal Control for Enhanced Chemoselectivity. ACS Publications.

- Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. LECO Corporation.

- Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. PMC.

- Addition polymerization of norbornene, this compound and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. ResearchGate.

- Statistical Copolymers of Norbornene and this compound by a Ditungsten Complex Mediated Ring-Opening Metathesis Polymerization: Synthesis, Thermal Properties, and Kinetics of Thermal Decomposition. ResearchGate.

- Pyrolysis–gas chromatography–mass spectrometry. Wikipedia.

- Retro-Diels–Alder reaction. Wikipedia.

- Chemical behavior of this compound, 5-ethylidene-2-norbornene, and related compounds as a key to understanding the specifics of radiation-chemical processes: 2. The structure of polymeric products according to IR data. ResearchGate.

- Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Macromolecules.

- The Retro Diels-Alder Reaction. Master Organic Chemistry.

- Pyrolysis-Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory.

- Vinyl norbornene. Wikipedia.

- Diels–Alder Reaction (Part 2).

- Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. Waters Corporation.

- Introductory Chapter: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen.

- Thermal Analysis for Polymers. Scribd.

- Thermogravimetric analysis of four chiral polynorbornene liquid crystalline polymers. ResearchGate.

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- The Retro–Diels–Alder Reaction Part II. Dienophiles with One or More Heteroatom. Royal Society of Chemistry.

- Retro-Diels-Alder Reaction: Mechanism & Overview. Study.com.

Sources

- 1. Vinyl norbornene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Retro-Diels-Alder Reaction: Mechanism & Overview | Study.com [study.com]

- 8. scribd.com [scribd.com]

- 9. gcms.cz [gcms.cz]

- 10. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 12. d-nb.info [d-nb.info]

- 13. pubs.rsc.org [pubs.rsc.org]

The Versatility of 5-Vinyl-2-norbornene in Polymer Chemistry: A Technical Guide

Abstract

5-Vinyl-2-norbornene (VNB), a strained bicyclic olefin, has emerged as a uniquely versatile monomer in the field of polymer chemistry. Its dual reactivity, stemming from a highly strained norbornene ring and a readily polymerizable vinyl group, allows for its participation in a variety of polymerization techniques. This guide provides an in-depth exploration of the synthesis and application of VNB-based polymers. We will delve into the core polymerization methodologies—Ziegler-Natta catalysis, metallocene-mediated polymerization, and Ring-Opening Metathesis Polymerization (ROMP)—elucidating the mechanistic nuances and the resulting polymer architectures. Furthermore, this document will showcase the diverse applications of these polymers, from high-performance elastomers to advanced functional materials, offering researchers and drug development professionals a comprehensive understanding of VNB's potential.

Introduction: The Unique Chemistry of this compound

This compound is a colorless liquid synthesized via the Diels-Alder reaction of cyclopentadiene and butadiene.[1] Its chemical structure, featuring both an endocyclic and an exocyclic double bond, is the key to its broad utility in polymer synthesis. The strained norbornene ring readily undergoes ring-opening metathesis polymerization and vinyl-addition polymerization, while the vinyl group can participate in traditional free-radical or coordination polymerization. This dual functionality allows for the creation of a wide array of polymer architectures, including linear homopolymers, copolymers with tailored properties, and complex branched structures.

The choice of polymerization technique dictates which double bond reacts, leading to polymers with distinct properties and applications. This guide will explore the three primary catalytic systems employed for VNB polymerization, providing both theoretical understanding and practical experimental insights.

Ziegler-Natta Polymerization: Crafting High-Performance Elastomers

Ziegler-Natta catalysis is a cornerstone of polyolefin production and is extensively used for the synthesis of Ethylene-Propylene-Diene Monomer (EPDM) rubbers, where VNB can be incorporated as the diene monomer.[2][3] These catalysts, typically based on titanium or vanadium compounds activated by organoaluminum co-catalysts, facilitate the coordination polymerization of olefins.[4][5] In the context of EPDM synthesis, the Ziegler-Natta catalyst primarily polymerizes the ethylene and propylene monomers, while the norbornene double bond of VNB is selectively incorporated into the polymer backbone, leaving the vinyl group pendant. This pendant vinyl group serves as a reactive site for subsequent vulcanization (cross-linking), typically with sulfur-based systems, to create a durable, elastic network.[6]

The incorporation of VNB offers several advantages over other diene monomers in EPDM production, including improved heat resistance and more efficient peroxide curing.[7]

Experimental Protocol: Ziegler-Natta Polymerization of Ethylene, Propylene, and VNB

This protocol describes a general laboratory-scale procedure for the synthesis of EPDM terpolymer using a vanadium-based Ziegler-Natta catalyst.

Materials:

-

Ethylene (polymerization grade)

-

Propylene (polymerization grade)

-

This compound (VNB, inhibitor removed)

-

Toluene (anhydrous)

-